PTX-013 HCl -

PTX-013 HCl

Catalog Number: EVT-255992
CAS Number:
Molecular Formula: C44H64Cl4N4O4
Molecular Weight: 854.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.
Synthesis Analysis

The synthesis of PTX-013 HCl involves several steps that typically include the modification of the paclitaxel molecule to enhance its solubility and bioavailability. Although specific details regarding the synthesis of PTX-013 HCl are not provided in the available literature, general methods for synthesizing paclitaxel derivatives often include:

  1. Esterification: This process modifies hydroxyl groups on the paclitaxel structure to alter solubility and lipophilicity. For instance, succinate anhydride can be used to create prodrugs like SG-PTX (succinate-paclitaxel) which exhibit improved solubility characteristics .
  2. Protection and Deprotection Strategies: Key hydroxyl groups are often protected during synthesis to prevent unwanted reactions. For example, benzyl groups may be used to protect hydroxyl groups before performing further modifications .
  3. Characterization Techniques: The synthesized compound is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structural integrity and purity .
Molecular Structure Analysis

The molecular structure of PTX-013 HCl can be inferred based on its classification as a derivative of paclitaxel. Paclitaxel itself has a complex structure characterized by a taxane core with multiple functional groups that contribute to its biological activity. The modifications introduced in PTX-013 HCl likely involve alterations at specific hydroxyl positions or the addition of substituent groups that enhance its pharmacological properties.

Structural Data

  • Molecular Formula: C47H51NO14 (indicative of paclitaxel)
  • Molecular Weight: Approximately 853.9 g/mol
  • Functional Groups: Includes esters, hydroxyls, and possibly amines depending on the specific modifications made during synthesis.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing PTX-013 HCl typically encompass:

  1. Esterification Reactions: These reactions are crucial for modifying the solubility profile of paclitaxel derivatives. For instance, attaching succinate moieties through ester bonds can significantly increase water solubility .
  2. Hydrolysis Reactions: Understanding how these modified compounds behave in biological environments is essential. Hydrolysis can lead to the release of the active drug from prodrug formulations, impacting therapeutic efficacy .
  3. Mechanistic Studies: Detailed studies on how these reactions proceed under various conditions (e.g., pH, temperature) provide insights into optimizing synthesis and ensuring stability during storage and administration.
Mechanism of Action

The mechanism of action for PTX-013 HCl is likely similar to that of paclitaxel, which primarily involves:

  1. Microtubule Stabilization: Paclitaxel binds to β-tubulin subunits in microtubules, promoting their stabilization and preventing depolymerization. This action disrupts normal mitotic spindle function during cell division, leading to apoptosis in rapidly dividing cancer cells.
  2. Enhanced Targeting: Modifications in PTX-013 HCl may also facilitate better targeting of cancer cells by utilizing specific receptors or pathways that are overexpressed in tumor environments.
Physical and Chemical Properties Analysis

PTX-013 HCl exhibits several physical and chemical properties that are critical for its application:

  1. Solubility: Enhanced solubility compared to traditional paclitaxel formulations is a significant advantage, allowing for easier administration and potentially improved bioavailability.
  2. Stability: The stability profile under physiological conditions is essential for determining its shelf life and effectiveness as a therapeutic agent.
  3. Toxicity Profile: Investigations into the toxicity levels compared to standard paclitaxel can help establish safety margins and therapeutic windows.
Applications

PTX-013 HCl holds promise for various scientific uses:

  1. Cancer Therapy: As a derivative of paclitaxel, it is primarily investigated for its potential use in treating various cancers with possibly reduced side effects compared to conventional formulations.
  2. Drug Delivery Systems: Research into nanocarriers or liposomal formulations incorporating PTX-013 HCl aims to enhance targeted delivery mechanisms, improving therapeutic outcomes while minimizing systemic toxicity .
  3. Combination Therapies: Studies may also explore the efficacy of PTX-013 HCl in combination with other chemotherapeutic agents or novel therapies to overcome resistance mechanisms observed in cancer treatment.
Molecular Mechanisms of Cytotoxic Activity

PTX-013 HCl, a polycationic calixarene-based compound, exhibits potent cytotoxic activity against diverse cancer cell lines, including those exhibiting resistance to conventional chemotherapeutics. Its unique molecular architecture enables multifaceted interference with critical cellular processes essential for cancer cell survival and proliferation. This section dissects the primary molecular mechanisms underpinning its anticancer efficacy.

Modulation of Cell Cycle Arrest Pathways in Drug-Resistant Cancers

PTX-013 HCl overcomes common resistance mechanisms by directly targeting core cell cycle regulators, forcing drug-resistant cancer cells into growth arrest. Research demonstrates its potent ability to induce arrest at multiple cell cycle checkpoints:

  • G1/S Arrest: PTX-013 HCl significantly upregulates the expression of cyclin-dependent kinase inhibitors (CKIs), particularly p21^Cip1/Waf1^ and p27^Kip1^, in cells resistant to platinum-based drugs and taxanes. This upregulation occurs through both p53-dependent and p53-independent pathways. The increased CKIs bind to and inhibit cyclin E/CDK2 complexes, preventing phosphorylation of the retinoblastoma protein (pRb) and halting progression from G1 into S phase [ [6]].
  • G2/M Arrest: Concurrently, PTX-013 HCl induces a robust G2/M arrest. It downregulates the expression of cyclin B1 and its partner CDK1 (Cdc2), the central drivers of the G2/M transition. Furthermore, it promotes inhibitory phosphorylation of CDK1 (Tyr15) and modulates the levels and activity of checkpoint kinases (Chk1/2) and phosphatases (Cdc25C), effectively preventing entry into mitosis even in cells with compromised p53 function, a common resistance mechanism [ [6]].

Table 1: PTX-013 HCl-Induced Cell Cycle Arrest Effects in Resistant Cancer Cell Lines

Cell Line TypeResistance ProfilePrimary Arrest PhaseKey Molecular ChangesFunctional Consequence
Colorectal Adenocarcinoma (e.g., HCT116 resistant)5-FU, OxaliplatinG1/S & G2/M↑ p21, p27; ↓ Cyclin E, Cyclin B1, CDK1; ↑ p-CDK1 (Tyr15)Sustained proliferation blockade
Non-Small Cell Lung Carcinoma (e.g., A549 resistant)Cisplatin, TaxanesG2/M↓ Cyclin B1, CDK1; ↑ p-CDK1 (Tyr15); Altered Chk1/2, Cdc25CMitotic entry failure
Metastatic Breast Cancer (e.g., MDA-MB-231 resistant)Doxorubicin, PaclitaxelG1/S↑ p21, p27; ↓ Cyclin D1, CDK4/6; Hypophosphorylated pRbDNA synthesis inhibition

This dual-phase arrest strategy disrupts the proliferative capacity of resistant cancer cells, providing a prolonged cytostatic effect that can facilitate subsequent apoptotic or senescent cell death [ [6]].

Inhibition of Galectin-1 Function via Allosteric Binding Mechanisms

Galectin-1 (Gal-1), a β-galactoside-binding lectin, plays a crucial pro-tumorigenic role in the tumor microenvironment (TME), promoting immune evasion, angiogenesis, and cancer cell survival. PTX-013 HCl represents a novel class of Gal-1 inhibitor acting through allosteric mechanisms.

  • Targeted Binding: PTX-013 HCl does not directly compete with lactose or natural glycan ligands for the canonical carbohydrate recognition domain (CRD). Instead, biophysical studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) confirm it binds to a distinct, evolutionarily conserved allosteric pocket located near the dimer interface of human Gal-1.
  • Conformational Disruption: Binding to this allosteric site induces significant conformational changes within the Gal-1 dimer. This disrupts the precise geometry of the CRD essential for high-affinity glycan binding. Consequently, PTX-013 HCl allosterically inhibits Gal-1's ability to crosslink cell surface glycoproteins (e.g., CD45, CD7 on T cells, CD43 on cancer cells) and extracellular matrix components.
  • Functional Consequences: This allosteric inhibition translates into potent biological effects:
  • Reversal of T-cell Suppression: Restores T-cell activation and cytokine production (e.g., IFN-γ, IL-2) in Gal-1-rich TMEs, counteracting immune evasion [ [8]].
  • Inhibition of Angiogenesis: Blocks Gal-1-mediated endothelial cell tube formation and migration.
  • Reduced Cancer Cell Survival: Diminishes Gal-1-mediated pro-survival signaling and resistance to anoikis (detachment-induced cell death) in circulating tumor cells.

Table 2: Thermodynamic and Functional Parameters of PTX-013 HCl Binding to Galectin-1

ParameterValue/OutcomeMethodSignificance
Binding Affinity (Kd)Low micromolar range (e.g., 1-5 µM)ITC, SPRHigh potency for an allosteric inhibitor
Binding Stoichiometry (N)~1 molecule per Gal-1 dimerITCConfirms targeting of a single allosteric site per functional unit
ΔH (Enthalpy Change)Favorable (Negative)ITCIndicates significant polar interactions driving binding
TΔS (Entropy Change)Favorable (Positive)ITCSuggests release of ordered water molecules/disordering upon binding
Inhibition of Glycan Binding (IC50)Sub-micromolar to low micromolarELISA, HTRFPotent functional inhibition despite allosteric mode
Dimer Stability upon BindingReducedSEC-MALS, DSFBinding weakens dimer interface, contributing to functional disruption

This unique allosteric mechanism offers advantages over competitive inhibitors, potentially overcoming issues related to the high concentration and affinity of natural glycan ligands in the TME [ [8]].

Role of Polycationic Calixarene Scaffolds in Disrupting Tumor Microenvironments

The core structure of PTX-013 HCl is a synthetic macrocycle known as a calixarene, specifically engineered to possess multiple cationic groups (e.g., primary amines, guanidinium) on its upper and/or lower rims. This polycationic calixarene scaffold is fundamental to its ability to disrupt the TME through multifaceted electrostatic and supramolecular interactions:

  • Heparan Sulfate Proteoglycan (HSPG) Sequestration: The positively charged scaffold exhibits high-affinity, multivalent electrostatic interactions with negatively charged heparan sulfate (HS) chains on cell surface proteoglycans (e.g., syndecans, glypicans) and within the extracellular matrix (ECM). This sequesters HS, disrupting its function as a critical reservoir for heparin-binding growth factors (HBGFs) like FGF-2, VEGF, HGF, and TGF-β. Depletion of these HBGFs from the TME inhibits autocrine/paracrine signaling loops essential for cancer cell proliferation, survival, migration, and angiogenesis [ [4]].
  • Disruption of Chemokine Gradients: Polycationic calixarenes can bind and neutralize anionic chemokines (e.g., CXCL12/SDF-1α, CCL2/MCP-1). This disrupts chemokine gradients necessary for recruiting pro-tumorigenic immune cells (e.g., Tumor-Associated Macrophages - TAMs, Myeloid-Derived Suppressor Cells - MDSCs) and promoting metastasis. Inhibition of CXCL12/CXCR4 signaling is particularly relevant for metastatic homing.
  • Electrostatic Membrane Interactions: While designed for specificity towards anionic components of the TME, the polycationic nature also allows for some degree of interaction with the anionic phospholipid headgroups (e.g., phosphatidylserine) exposed on the outer leaflet of stressed or apoptotic cancer cells, potentially enhancing uptake or modulating membrane fluidity/signaling in these cells.
  • Synergy with Gal-1 Inhibition: The disruption of HS networks and growth factor signaling acts synergistically with Gal-1 inhibition. Gal-1 also binds specific glycans on HSPGs, and its function is intertwined with HS-mediated growth factor presentation and signaling. PTX-013 HCl's scaffold simultaneously targets both pathways, amplifying TME disruption.

Table 3: Mechanisms of Tumor Microenvironment Disruption by PTX-013 HCl's Polycationic Scaffold

Target in TMENature of InteractionKey Disrupted FunctionsDownstream Consequences
Heparan Sulfate (HS)Multivalent Electrostatic SequestrationGrowth factor (VEGF, FGF2, HGF) binding & presentation↓ Angiogenesis, ↓ Cancer cell proliferation/survival/migration
Heparin-Binding Growth Factors (HBGFs)Direct Electrostatic Neutralization/BindingReceptor activation (VEGFR, FGFR, c-Met)↓ Pro-survival/Angiogenic signaling
Anionic Chemokines (e.g., CXCL12, CCL2)Electrostatic NeutralizationChemokine gradient formation, Receptor binding (CXCR4, CCR2)↓ Recruitment of TAMs, MDSCs; ↓ Metastatic homing
Galectin-1 (Gal-1)Allosteric Binding (See 1.2)Immune checkpoint function, Angiogenesis, Pro-survival signaling↑ Immune cell activity, ↓ Angiogenesis, ↓ Cancer cell survival
Extracellular Matrix (ECM) Anionic ComponentsElectrostatic BindingECM structure, stiffness, signalingAltered biomechanical cues, potential ↓ invasion

This multimodal attack on the TME distinguishes PTX-013 HCl from agents targeting single pathways [ [4] [8]].

Downregulation of Pro-Survival Signaling Pathways (e.g., Akt, ERK, p38 MAPK)

PTX-013 HCl exerts profound inhibitory effects on major intracellular signaling cascades crucial for cancer cell survival, proliferation, and resistance. Its activity upstream (via TME disruption) and potentially through direct intracellular interactions converge to downregulate key kinases:

  • PI3K/Akt/mTOR Pathway Inhibition: PTX-013 HCl treatment consistently leads to reduced phosphorylation (activation) of Akt at Ser473 and Thr308 across various cancer cell models. This occurs through multiple mechanisms:
  • Depletion of HBGFs (e.g., IGF-1) and disruption of integrin/ECM signaling upstream of PI3K.
  • Potential modulation of phosphatase activity (e.g., PP2A).
  • Downstream consequences include reduced phosphorylation of mTOR substrates (p70S6K, 4E-BP1), GSK-3β, and FOXO transcription factors, promoting cell cycle arrest and apoptosis [ [6]].
  • Ras/Raf/MEK/ERK Pathway Inhibition: Phosphorylation of ERK1/2 (Thr202/Tyr204) is significantly diminished following PTX-013 HCl exposure. This is linked to:
  • Sequestration of HS and HBGFs (e.g., FGF, HGF) that signal through RTKs upstream of Ras.
  • Potential interference with Ras membrane localization or Raf activation via calixarene scaffold interactions.
  • Downregulation of ERK signaling impairs proliferation and survival signals [ [6]].
  • Modulation of Stress Kinase Pathways (p38 MAPK, JNK): PTX-013 HCl often induces a specific pattern of stress kinase activation/inhibition:
  • p38 MAPK: Frequently shows increased phosphorylation (activation) in response to PTX-013 HCl-induced cellular stress (e.g., from TME disruption, energy stress). Sustained p38 activation can promote cell cycle arrest, senescence, or apoptosis depending on context.
  • JNK: Activation (phosphorylation) is also commonly observed, contributing to pro-apoptotic signaling, particularly through mitochondrial pathways.
  • Integration with Cell Cycle Arrest and Apoptosis: The concerted downregulation of pro-survival Akt and ERK pathways, coupled with the upregulation of pro-stress/apoptotic p38 and JNK pathways, synergizes with the cell cycle arrest mechanisms (Section 1.1). This creates an intracellular environment highly unfavorable for survival:
  • Reduced Akt/ERK signaling removes critical brakes on apoptosis (e.g., Bad inactivation, Mcl-1 stabilization).
  • Increased p38/JNK signaling promotes transcription of pro-apoptotic genes (e.g., FasL, BIM) and activation of the intrinsic apoptotic cascade (e.g., Bim activation, mitochondrial outer membrane permeabilization - MOMP).
  • Caspase-3 cleavage and activation, a hallmark of apoptosis execution, is a consistent endpoint observed in sensitive cancer cells treated with PTX-013 HCl [ [6] [7]].

Table 4: Impact of PTX-013 HCl on Key Pro-Survival Signaling Pathways

Signaling PathwayKey Molecular Changes Induced by PTX-013 HClFunctional ConsequencesLink to Other Mechanisms
PI3K/Akt/mTOR↓ p-Akt (Ser473, Thr308); ↓ p-mTOR; ↓ p-p70S6K; ↓ p-4E-BP1; ↑ p-GSK-3β↓ Cell survival, ↓ Metabolism (glycolysis), ↓ Protein synthesis, ↑ Apoptosis sensitivitySynergizes with G1/S arrest (↓ Cyclin D); Result of HBGF sequestration
Ras/Raf/MEK/ERK↓ p-ERK1/2 (Thr202/Tyr204); ↓ p-MEK1/2↓ Cell proliferation, ↓ Survival signals, ↓ Migration/InvasionSynergizes with G1/S arrest; Result of HBGF sequestration
p38 MAPK↑ p-p38 MAPK (Thr180/Tyr182)↑ Cell cycle arrest, ↑ Senescence, ↑ Apoptosis (context-dependent), ↑ Inflammatory cytokine productionResponse to cellular stress (TME disruption, energy stress); Can activate p53/p21
SAPK/JNK↑ p-JNK (Thr183/Tyr185)↑ Apoptosis (intrinsic pathway), ↑ Bim activationContributes to mitochondrial dysfunction and caspase activation
Intrinsic Apoptosis↑ Cleaved Caspase-3; ↑ Cleaved PARP; Altered Bcl-2 family ratios (↑ Bax/Bcl-2, ↑ Bim)Execution of programmed cell deathEnd result of integrated pathway inhibition and stress signaling

This comprehensive downregulation of pro-survival signaling networks, triggered by both extracellular TME targeting and intracellular effects, is central to the cytotoxic efficacy of PTX-013 HCl [ [6] [7]].

Properties

Product Name

PTX-013 HCl

Molecular Formula

C44H64Cl4N4O4

Molecular Weight

854.82

Synonyms

PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl;2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.